N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide
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Overview
Description
N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide group and a substituted aniline moiety. It is primarily used in research settings to explore its chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The compound, also known as Tolfenamic Acid , primarily targets prostaglandin synthesis . Prostaglandins are lipid compounds that play crucial roles in inflammation and pain signaling in the body.
Mode of Action
Tolfenamic Acid interacts with its targets by inhibiting the enzyme cyclooxygenase (COX) . This enzyme is responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting COX, Tolfenamic Acid effectively reduces the production of prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by Tolfenamic Acid is the arachidonic acid pathway . By inhibiting COX, Tolfenamic Acid prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Result of Action
The primary result of Tolfenamic Acid’s action is the reduction of inflammation and pain . By inhibiting prostaglandin synthesis, it reduces the signaling for inflammation and pain. Additionally, it has been shown to play a role in the apoptosis of head and neck cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide typically involves the reaction of 3-chloro-2-methylaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-chloro-2-methylaniline is dissolved in an appropriate solvent, such as dichloromethane.
Step 2: Benzoyl chloride is added dropwise to the solution while maintaining the temperature at around 0-5°C.
Step 3: Triethylamine is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
Step 4: The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
Step 5: The product is isolated by filtration, washed with water, and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of a benzamide group and exhibits different biological activities.
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound has a different core structure and is used for different applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-13(17)8-5-9-14(11)19-15(20)10-18-16(21)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOPZZIPYIDHIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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